3-(Isonicotinamido)propanoic acid

Description

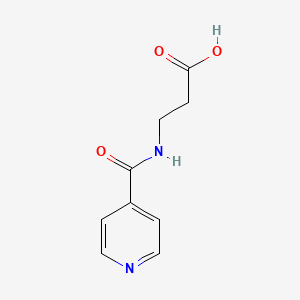

3-(Isonicotinamido)propanoic acid is a propanoic acid derivative featuring an isonicotinamide group (a pyridine ring substituted with an amide moiety) at the third carbon position.

Properties

IUPAC Name |

3-(pyridine-4-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(13)3-6-11-9(14)7-1-4-10-5-2-7/h1-2,4-5H,3,6H2,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIJBJWLTOYHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isonicotinamido)propanoic acid typically involves the reaction of isonicotinic acid with 3-aminopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(Isonicotinamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of 3-(Isonicotinamido)propanamine.

Substitution: The compound can participate in substitution reactions where the isonicotinamido group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the reaction.

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of 3-(Isonicotinamido)propanamine.

Substitution: Formation of various substituted derivatives depending on the reacting functional group.

Scientific Research Applications

Medicinal Chemistry Applications

3-(Isonicotinamido)propanoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural properties allow it to be integrated into various molecular frameworks, particularly in the development of peptidomimetics and other bioactive molecules.

Peptidomimetics Development

Peptidomimetics are compounds that mimic the structure and function of peptides. The incorporation of this compound into these structures can enhance their stability and bioactivity. For instance, novel β-hairpin peptidomimetics incorporating this compound have shown selective activity on chemokine receptors such as CXCR7, which is implicated in various diseases including cancer and inflammatory disorders . These compounds demonstrate potential for therapeutic applications in treating conditions mediated by chemokine signaling.

Neuroprotective Agents

Research has indicated that derivatives of this compound may exhibit neuroprotective properties. Similar compounds have been studied for their ability to mitigate oxidative stress and provide protection against neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease . The antioxidant activity of these derivatives suggests that they could be developed into multifunctional agents targeting neurodegeneration.

Drug Development

The compound is also being investigated for its role in drug development processes, particularly in combinatorial chemistry where it can serve as a versatile precursor for synthesizing diverse chemical libraries.

Combinatorial Chemistry

In combinatorial chemistry, this compound can be utilized to create libraries of small molecules with varied biological activities. This approach accelerates the discovery of new drugs by allowing researchers to screen large numbers of compounds for desired pharmacological effects . The ability to modify its structure facilitates the exploration of different biological targets, enhancing drug discovery efforts.

Case Studies and Examples

Several studies have documented the applications of this compound in real-world scenarios:

-

Case Study 1: CXCR7 Modulation

A study demonstrated that peptidomimetics derived from this compound exhibited potent activity against CXCR7, suggesting potential therapeutic roles in cancer treatment . -

Case Study 2: Neuroprotection

Research on indole derivatives similar to this compound showed significant neuroprotective effects against oxidative stress in neuronal cell lines, indicating a promising pathway for developing treatments for neurodegenerative disorders .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(Isonicotinamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Propanoic Acid Derivatives

The following table summarizes key propanoic acid derivatives from the evidence, their substituents, biological activities, and sources:

Structural and Functional Insights

- Heterocyclic Substituents: Pyridine/Isoquinoline analogs (e.g., 3-(isoquinolin-3-yl)propanoic acid ): These derivatives mimic the pyridine moiety in 3-(isonicotinamido)propanoic acid. Their aromatic systems enhance binding to microbial targets via π-π interactions. Quinoline-based derivatives (e.g., compound 4a ): The 4-oxo-quinoline scaffold enables metal ion chelation (e.g., Mg²⁺), disrupting bacterial DNA gyrase.

- Amino and Hydroxyphenyl Substituents: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives : The 4-hydroxyphenyl group enhances antifungal and anticancer activity by targeting eukaryotic pathways (e.g., β-aminoglycosidase inhibition). Substitutions like dimethylamino or pyrazole alter selectivity (e.g., compound 33: MIC = 8–16 µg/mL against Gram-positive pathogens).

- Chlorinated Phenyl Groups: Marine-derived chlorinated 3-phenylpropanoic acids exhibit selectivity for E. coli and S. aureus, suggesting halogenation boosts membrane permeability.

Activity Trends and SAR

- Antimicrobial Potency: Electron-withdrawing groups (e.g., chlorine , trifluoromethyl ) enhance activity, while bulky substituents (e.g., dimethylamino ) reduce it.

- Anticancer Potential: Derivatives with hydroxyl or amino groups (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid ) show promise due to ROS modulation and apoptosis induction.

- ADME Properties : Polar substituents (e.g., hydroxyl) improve solubility, whereas aromatic systems enhance metabolic stability .

Biological Activity

3-(Isonicotinamido)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and immunomodulatory effects. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique structure that includes an isonicotinamide moiety, which is pivotal for its biological interactions. The molecular formula is CHNO, with a molecular weight of approximately 208.22 g/mol. Understanding its chemical properties aids in elucidating its biological mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound, particularly against Mycobacterium tuberculosis (Mtb). The compound has been evaluated in various assays to determine its minimum inhibitory concentration (MIC) against both drug-susceptible and multidrug-resistant strains of Mtb.

| Compound | MIC (μM) | Activity against Mtb |

|---|---|---|

| This compound | ≤0.5 | Potent against Mtb |

| Isoniazid (INH) | 0.25 | Standard comparator |

In comparative studies, this compound exhibited MIC values comparable to or better than those of established antimycobacterial agents like isoniazid, suggesting its potential as a therapeutic candidate for treating tuberculosis .

Immunomodulatory Effects

The immunomodulatory properties of this compound have also been investigated. In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that the compound can modulate cytokine release, particularly inhibiting the production of pro-inflammatory cytokines such as TNF-α and IFN-γ.

- Cytokine Modulation : At concentrations ranging from 10 to 100 µg/mL, the compound significantly reduced TNF-α levels by approximately 44-79% in stimulated PBMC cultures.

- IL-10 Production : Notably, it enhanced IL-10 production at lower concentrations, indicating a potential role in alleviating chronic inflammation .

Study on Cytokine Release

In a controlled study, PBMCs were treated with varying concentrations of this compound. The results indicated:

- High Dose (100 µg/mL) : Significant inhibition of IFN-γ release.

- Medium Dose (50 µg/mL) : Increased IL-10 production.

This dual action suggests that the compound may not only suppress inflammatory responses but also promote anti-inflammatory pathways, making it a candidate for further exploration in inflammatory diseases .

Toxicological Assessment

While exploring the biological activity, it is crucial to assess the toxicity profile of this compound. Preliminary assessments indicate low toxicity levels in vitro, with cell viability remaining above 90% in treated cultures compared to controls. This safety profile is essential for considering therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.